molecular formula C12H22N2O2 B1395470 Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 949559-11-9

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Cat. No. B1395470
M. Wt: 226.32 g/mol
InChI Key: KFOSBANHALBORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3 .

. It can exist in various physical forms such as solid, semi-solid, liquid, or lump . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Characterization

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has been explored in various chemical syntheses and characterizations. One study focused on its coupling reactions with arylboronic acids, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its utility in creating diverse chemical structures (Wustrow & Wise, 1991). Another research developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using this compound, highlighting its role in efficient synthesis processes (Chung et al., 2005).

Structural Analysis

The compound has also been central to structural analysis studies. For instance, a research work synthesized and characterized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and other compounds, with subsequent X-ray crystallographic analysis providing insights into its molecular structure (Çolak et al., 2021). Another study synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, and confirmed its structure through spectroscopic and X-ray diffraction studies (Naveen et al., 2007).

Pharmaceutical Research

In the realm of pharmaceutical research, tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate has been used as an intermediate in the synthesis of various compounds. For instance, it has been involved in the synthesis of nicotinic acetylcholine receptor agonists, highlighting its importance in drug development (Jarugu et al., 2018).

Novel Synthetic Routes

The compound has also facilitated the exploration of novel synthetic routes. A study conducted by Hozjan et al. (2023) showcased the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile, emphasizing its utility in creating new chemical entities (Hozjan et al., 2023).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSBANHALBORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712421
Record name tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

CAS RN

949559-11-9
Record name tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 g, 4.58 mmol) and PtO2 (0.208 g, 0.916 mmol) were placed in 1:1 EtOH:AcOH (10 mL) and shaken at 50 PSI under H2 for 8 hours. The reaction was then concentrated. The crude oil was dissolved in DCM, poured into saturated Na2CO3 and extracted into DCM. The organic fraction was dried, filtered, and concentrated to give the product as an oil, tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.99 g, 95.5% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.208 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 g, 4.58 mmol) and PtO2 (0.208 g, 0.916 mmol) were placed in 1:1 EtOH:AcOH (10 mL) and hydrogenated at 50 PSI of H2 for 8 hours (Parr shaker). The reaction was then concentrated, and the crude oil was dissolved in DCM and poured into saturated Na2CO3 and extracted into DCM. The combined organic fractions were dried, filtered, and concentrated to give tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.99 g, 95% yield) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.208 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (0.5 g, 2.3 mmol) in AcOH (15 mL) was added PtO2 (0.25 g, 1.1 mmol). The mixture was treated with an atmosphere of hydrogen atmosphere (60 psi) and stirred for 12 h at rt. The suspension was filtered through a pad celite and concentrated in vacuo to afford a residue. The crude material was diluted with ethyl acetate (50 mL) and washed with sat. NaHCO3 (100 mL), the organic phase was separated, dried (Na2SO4) filtered and concentrated in vacuo to afford the title compound (0.53 g, 99% yield). 1H NMR (400 MHz, CDCl3) δ=6.07-5.58 (m, 1H), 4.03-3.68 (m, 1H), 3.57-3.22 (m, 3H), 3.05-2.66 (m, 2H), 2.49-2.19 (m, 1H), 1.96 (s, 4H), 1.77-1.64 (m, 1H), 1.45 (s, 9H). LC/MS (m/z): calc; d. For C12H22N2O2 (M+1H) 227. found 227.2.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Reactant of Route 2
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Reactant of Route 3
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Reactant of Route 5
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Reactant of Route 6
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Citations

For This Compound
1
Citations
A Thorarensen, ME Dowty, ME Banker… - Journal of medicinal …, 2017 - ACS Publications
Significant work has been dedicated to the discovery of JAK kinase inhibitors resulting in several compounds entering clinical development and two FDA approved NMEs. However, …
Number of citations: 121 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.